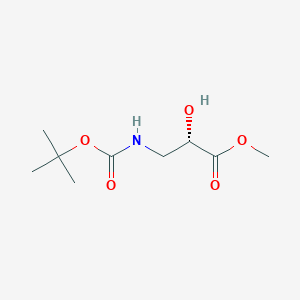

N-叔丁氧羰基-(S)-异丝氨酸甲酯

描述

N-BOC-(S)-isoserine methyl ester is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-BOC-(S)-isoserine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-BOC-(S)-isoserine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

N-Boc 脱保护

N-Boc 基团广泛用于合成有机化学中的多步反应以及肽合成 {svg_1}. 一种高效且可持续的 N-Boc 脱保护方法已被描述,该方法使用胆碱氯化物/对甲苯磺酸深共熔溶剂 (DES) 作为反应介质和催化剂 {svg_2}. 该方法可以以优异的收率对各种 N-Boc 衍生物进行脱保护 {svg_3}.

N-Boc 保护

一种对结构多样化的胺在超声波照射下进行 N-Boc 保护的绿色简便方法已被描述 {svg_4}. 在室温下,在短反应时间内以优异的隔离产率实现了选择性 N-Boc 保护 {svg_5}. 该方法为标准方法提供了一种有用的替代方案 {svg_6}.

Tn 抗原的制备

N-叔丁氧羰基-L-丝氨酸甲酯用于制备 Tn 抗原 {svg_7}. Tn 抗原是一种肿瘤相关碳水化合物抗原,它在许多人类癌症中表达,与癌症进展有关 {svg_8}.

4. L-谷氨酸对硝基苯胺类似物的制备 该化合物也用于制备 L-谷氨酸对硝基苯胺类似物 {svg_9}. 这些类似物可用于各种生化研究 {svg_10}.

生物医学聚合物的制备

N-叔丁氧羰基-L-丝氨酸甲酯用于制备具有丝氨酸和苏氨酸侧基的新型生物医学聚合物 {svg_11}. 这些聚合物在生物医学领域具有多种应用 {svg_12}.

高温 Boc 脱保护

一种在鏻离子液体中对氨基酸和肽进行高温 Boc 脱保护的方法已被描述 {svg_13}. 离子液体具有低粘度、高热稳定性,并表现出有益的效果 {svg_14}.

作用机制

Target of Action

N-BOC-(S)-isoserine methyl ester, also known as Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate, is primarily used as a protective group for amines in synthetic organic chemistry and peptide synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The tert-butyloxycarbonyl (Boc) group in the compound acts as a protective group for amines . It is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards a wide range of nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows the Boc group to protect the amine during subsequent reactions .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides and proteins containing cysteine residues . The Boc group can be removed under certain conditions, allowing the free amine to participate in further reactions . This process is essential in multistep reactions, especially in peptide synthesis .

Pharmacokinetics

The compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific conditions of the reaction it is used in, such as the ph, temperature, and presence of other reactants .

Result of Action

The primary result of the action of N-BOC-(S)-isoserine methyl ester is the protection of amine groups during chemical reactions . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .

Action Environment

The action of N-BOC-(S)-isoserine methyl ester is influenced by various environmental factors. For instance, the efficiency of the Boc group’s introduction and removal can be affected by the pH, temperature, and the presence of other reactants . Moreover, the compound’s stability and efficacy can be influenced by the solvent used. For example, the use of a Brønsted Acidic Deep Eutectic Solvent has been shown to allow for efficient and sustainable N-Boc deprotection .

属性

IUPAC Name |

methyl (2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVOWNRRLNDEY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152371 | |

| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133153-76-1 | |

| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133153-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol](/img/structure/B1179213.png)